4-(Trifluoromethylthio)pyridine
Overview
Description
4-(Trifluoromethylthio)pyridine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)pyridine typically involves the introduction of a trifluoromethylthio group to a pyridine ring. One common method is the reaction of 4-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is a focus in industrial settings to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are often employed.
Major Products:
Oxidation: Formation of 4-(trifluoromethylsulfinyl)pyridine or 4-(trifluoromethylsulfonyl)pyridine.
Reduction: Formation of 4-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Trifluoromethylthio)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. It can interact with biological targets and pathways, making it a candidate for drug discovery.
Medicine: Explored for its potential therapeutic effects. Compounds containing the trifluoromethylthio group have shown promise in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)pyridine involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
4-(Trifluoromethylsulfinyl)pyridine: Contains a sulfinyl group instead of a thio group, leading to different oxidation states and reactivity.
4-(Trifluoromethylsulfonyl)pyridine: Contains a sulfonyl group, which is more oxidized than the thio group.
Uniqueness: 4-(Trifluoromethylthio)pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCAKBMMWQLYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478038 | |
Record name | Pyridine, 4-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651059-83-5 | |
Record name | Pyridine, 4-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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